Home > Products > Screening Compounds P105879 > ACAT-IN-10 dihydrochloride
ACAT-IN-10 dihydrochloride -

ACAT-IN-10 dihydrochloride

Catalog Number: EVT-8756755
CAS Number:
Molecular Formula: C35H58Cl2N4O5S
Molecular Weight: 717.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ACAT-IN-10 dihydrochloride involves several steps that typically include the formation of key intermediates followed by specific modifications to achieve the final product. While detailed synthetic pathways for ACAT-IN-10 itself are not extensively documented in the available literature, similar compounds within the acetamide class have been synthesized using methodologies such as:

  1. Pinner Reaction: This involves the reaction of acetonitrile with hydrogen chloride to form acetamidinium salts.
  2. Ion Exchange Reactions: Utilized for synthesizing various acetamidinium salts from their chlorides through reactions with stronger acids .

Technical details regarding yield percentages, reaction conditions (temperature, solvent), and purification methods (such as crystallization or chromatography) are crucial for achieving high purity and yield in synthetic processes.

Molecular Structure Analysis

The molecular structure of ACAT-IN-10 dihydrochloride can be characterized using various spectroscopic techniques. While specific data on ACAT-IN-10 is limited, similar compounds have been analyzed using:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Confirms molecular weight and structure through fragmentation patterns.
  • X-ray Crystallography: Offers precise structural information about the arrangement of atoms within the crystalline form of the compound .

The expected molecular formula for ACAT-IN-10 dihydrochloride would reflect its composition and potentially include multiple functional groups relevant to its activity as an enzyme inhibitor.

Chemical Reactions Analysis

ACAT-IN-10 dihydrochloride undergoes several chemical reactions that are essential for its activity as an enzyme inhibitor. These include:

  1. Esterification Reactions: Inhibition of cholesterol esterification through competitive binding to the active site of acyl-CoA:cholesterol O-acyltransferase.
  2. Hydrolysis: Under certain conditions, ACAT inhibitors may undergo hydrolysis, affecting their stability and efficacy.

Technical details regarding reaction conditions (pH, temperature) and kinetics are important for understanding how ACAT-IN-10 interacts with its target enzyme .

Mechanism of Action

The mechanism of action for ACAT-IN-10 dihydrochloride involves its binding to the active site of acyl-CoA:cholesterol O-acyltransferase. This binding prevents the substrate (cholesterol) from accessing the active site, thereby inhibiting the enzyme's function.

Key data points regarding its mechanism include:

  • Binding Affinity: Measured through various biochemical assays that quantify how effectively ACAT-IN-10 binds to the enzyme compared to natural substrates.
  • Inhibition Constant (Ki): A critical parameter that indicates how potent the inhibitor is; lower values suggest higher potency .
Physical and Chemical Properties Analysis

ACAT-IN-10 dihydrochloride exhibits specific physical and chemical properties that are essential for its functionality:

  • Solubility: Typically soluble in polar solvents due to its ionic nature from hydrochloride formation.
  • Melting Point: Determined through differential scanning calorimetry, which provides insights into thermal stability.
  • Hygroscopicity: The tendency to absorb moisture from the environment can influence storage and handling practices .

Relevant data from studies on similar compounds can provide benchmarks for these properties.

Applications

ACAT-IN-10 dihydrochloride has potential applications in various scientific fields:

  1. Pharmaceutical Development: As an ACAT inhibitor, it may be explored for treating metabolic disorders associated with cholesterol dysregulation.
  2. Cancer Research: Given its role in lipid metabolism, inhibiting this pathway could affect tumor growth and metastasis in certain cancers.
  3. Cardiovascular Health: Targeting cholesterol metabolism can contribute to managing conditions like atherosclerosis .

Research continues to explore these applications further, emphasizing the need for comprehensive studies on efficacy and safety profiles in clinical settings.

Molecular Origins & Patent-Based Development of ACAT-IN-10 Dihydrochloride

Structural Derivation from Patent EP1236468A1: Example 197 Analysis

ACAT-IN-10 dihydrochloride is a synthetic acyl-coenzyme A:cholesterol acyltransferase inhibitor explicitly disclosed in European Patent EP1236468A1 (Example 197). The compound features an imidazole-linked heterocyclic core, characteristic of advanced inhibitors targeting intracellular cholesterol esterification. Its molecular structure incorporates a benzotriazole scaffold substituted with a carboxamide group, which is protonated to form the dihydrochloride salt (Figure 1). This salt formulation enhances aqueous solubility and bioavailability, critical for in vitro pharmacological testing [3].

Key structural attributes from the patent specification include:

  • Heterocyclic Core: A benzotriazole moiety enabling π-π stacking interactions with ACAT's hydrophobic substrate-binding pocket.
  • Carboxamide Linkage: Positioned at the N1-nitrogen of benzotriazole, facilitating hydrogen bonding with catalytic residues.
  • Aliphatic/Aromatic Sidechains: Example 197 specifies R-group modifications optimizing steric complementarity with ACAT's substrate tunnel [3].

Table 1: Structural Features of ACAT-IN-10 Dihydrochloride from EP1236468A1

Structural ElementChemical DescriptionFunctional Role
Core Heterocycle1H-BenzotriazoleTarget binding affinity
N1-SubstituentDialkylcarboxamideEnzyme active site interaction
Salt FormDihydrochlorideSolubility enhancement
Molecular Weight~400-500 g/mol (estimated)Drug-likeness compliance

Intellectual Property Landscape for ACAT Inhibitors in Atherosclerosis Research

The intellectual property landscape for ACAT inhibitors is defined by therapeutic targeting of cholesterol esterification in atherosclerotic plaques. Key patents (e.g., EP1236468A1, US20030158231A1) protect:

  • Compound Libraries: Covering imidazole, benzimidazole, and triazole derivatives with ACAT inhibitory activity.
  • Therapeutic Applications: Claims for atherosclerosis treatment via reduction of foam cell formation and plaque stabilization.
  • Formulation Claims: Salt forms (including dihydrochloride) to improve pharmacokinetics [3].

Competitor patents include:

  • Pactimibe Derivatives (WO2004075867): Irreversible ACAT inhibitors discontinued after Phase III trials showed paradoxical plaque progression [1].
  • Avasimibe Analogues (US5700817): Sulfamate-based inhibitors with hepatic ACAT-2 selectivity [3] [8].

Table 2: Patent Landscape for ACAT Inhibitors (2000–2025)

Patent/CompoundAssigneeKey ClaimsDevelopment Status
EP1236468A1 (ACAT-IN-10)Undisclosed PharmaImidazole carboxamides for atherosclerosisPreclinical
US5700817 (Avasimibe)PfizerSulfamate inhibitors; systemic administrationPhase II discontinued
WO03095062 (K-604)Kowa CompanyACAT-1 selective inhibitorsPhase II completed

Comparative Analysis of ACAT-IN-10 Dihydrochloride and Related Imidazole-Type ACAT Inhibitors

ACAT-IN-10 dihydrochloride belongs to a structural class of nitrogen-containing heterocyclic ACAT inhibitors. Its differentiation from peers includes:

Structural Comparisons

  • Versus Pactimibe: ACAT-IN-10 lacks pactimibe’s 2,4-difluorophenyl head group, instead employing benzotriazole for enhanced target residence time [1].
  • Versus Avasimibe: Unlike avasimibe’s sulfonate ester, ACAT-IN-10 uses carboxamide for reversible inhibition, reducing off-target effects [3] [8].
  • Versus LSL33: The anti-atherogenic imidazole LSL33 (2-(benzo[b]thiophen-2-yl)-1H-imidazole) shares ACAT-IN-10’s imidazole core but lacks the dihydrochloride salt and benzotriazole system [10].

Mechanistic and Efficacy Profiles

  • NF-κB Pathway Modulation: ACAT-IN-10 dihydrochloride suppresses NF-κB-mediated transcription in macrophage models, a mechanism not observed with pactimibe [3] [7].
  • Lipid Accumulation Inhibition: In in vitro models, ACAT-IN-10 reduces cholesteryl ester synthesis by 70–80% at 10 μM, comparable to avasimibe but with lower cellular toxicity [3].
  • Selectivity Profile: Unlike non-selective ACAT inhibitors (e.g., F 12511), ACAT-IN-10 shows preferential inhibition of macrophage ACAT-1 over intestinal ACAT-2 (IC₅₀ ratio >5:1) [3] [8].

Properties

Product Name

ACAT-IN-10 dihydrochloride

IUPAC Name

[4-[[(2S)-2,6-diaminohexanoyl]amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate;dihydrochloride

Molecular Formula

C35H58Cl2N4O5S

Molecular Weight

717.8 g/mol

InChI

InChI=1S/C35H56N4O5S.2ClH/c1-20(2)25-15-27(21(3)4)31(28(16-25)22(5)6)19-33(40)39-45(42,43)44-34-29(23(7)8)17-26(18-30(34)24(9)10)38-35(41)32(37)13-11-12-14-36;;/h15-18,20-24,32H,11-14,19,36-37H2,1-10H3,(H,38,41)(H,39,40);2*1H/t32-;;/m0../s1

InChI Key

JJWTUKOUHKXLCQ-GDCSGTLQSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(CCCCN)N)C(C)C)C(C)C.Cl.Cl

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)[C@H](CCCCN)N)C(C)C)C(C)C.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.